2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of quinoxaline derivatives through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The resulting quinoxaline intermediate is then subjected to further reactions to introduce the sulfonamide and chlorophenyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Scientific Research Applications
2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit essential enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, induce apoptosis, or inhibit cell proliferation by targeting specific proteins or receptors .
Comparison with Similar Compounds
Similar compounds to 2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide include other quinoxaline derivatives such as:
2,5-dichloro-N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide: This compound has similar structural features but with methoxy groups instead of chlorine atoms.
2,5-dichloro-N-[3-(3,4-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide: Another derivative with dimethoxy groups, showing different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C20H13Cl3N4O2S |
---|---|
Molecular Weight |
479.8 g/mol |
IUPAC Name |
2,5-dichloro-N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H13Cl3N4O2S/c21-12-4-3-5-14(10-12)24-19-20(26-17-7-2-1-6-16(17)25-19)27-30(28,29)18-11-13(22)8-9-15(18)23/h1-11H,(H,24,25)(H,26,27) |
InChI Key |
ZRWPEAHRGQQQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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